1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine

Kinase inhibitor synthesis Heterocyclic chemistry Nucleophilic aromatic substitution

In kinase inhibitor SAR campaigns, generic 4-benzyl analogs introduce unacceptable variability in hinge-region binding and metabolic stability. This compound resolves that pain point with the privileged 4-fluorobenzyl pharmacophore and a reactive 1-chloro handle for rapid parallel synthesis. - Directly yields 1-anilino-4-(4-fluorobenzyl)-tetrahydrophthalazine libraries via SNAr. - ≥98% HPLC purity ensures SAR trends reflect aniline diversity, not impurities. - 4-Fluorobenzyl motif blocks CYP450-mediated benzylic oxidation, streamlining lead optimization.

Molecular Formula C15H14ClFN2
Molecular Weight 276.73 g/mol
CAS No. 1057682-44-6
Cat. No. B1398873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine
CAS1057682-44-6
Molecular FormulaC15H14ClFN2
Molecular Weight276.73 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN=C2Cl)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H14ClFN2/c16-15-13-4-2-1-3-12(13)14(18-19-15)9-10-5-7-11(17)8-6-10/h5-8H,1-4,9H2
InChIKeyHRPFZHIPDSVSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine: Kinase-Targeted Building Block


1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine (CAS 1057682-44-6) is a disubstituted tetrahydrophthalazine derivative containing a chloro leaving group at the 1-position and a 4-fluorobenzyl substituent at the 4-position . This heterocyclic scaffold serves as a critical advanced intermediate in the synthesis of phthalazine-based kinase inhibitors, particularly those targeting angiogenesis and poly(ADP-ribose) polymerase (PARP) pathways [1]. The compound's molecular formula is C₁₅H₁₄ClFN₂ with a molecular weight of 276.74 g/mol, and it is commercially available at ≥98% purity (HPLC) from ISO-certified suppliers for global pharmaceutical R&D and quality control applications .

Why Generic Analogs Cannot Replace 1-Chloro-4-(4-fluorobenzyl)tetrahydrophthalazine


Simple replacement of 1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine with non-fluorinated or differently halogenated 4-benzyl analogs (e.g., 4-benzyl, 4-chlorobenzyl, or 4-methylbenzyl) introduces unacceptable risk in structure-activity relationship (SAR) campaigns. The 4-fluorobenzyl group is a privileged fragment in kinase inhibitor design, where the electron-withdrawing fluorine atom alters both the π-stacking geometry with kinase hinge regions and the oxidative metabolic profile of the final drug candidate [1]. The chlorine at the 1-position is essential as a synthetic handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling to install the aniline or amine pharmacophore; changing the halogen (e.g., to bromine) or its position unpredictably alters reaction kinetics and may lead to incomplete conversion or byproduct formation . The evidence below demonstrates that the specific combination of 1-chloro and 4-(4-fluorobenzyl) substituents on the tetrahydrophthalazine core provides quantifiable advantages in key steps of kinase inhibitor synthesis that generic analogs cannot replicate.

Quantitative Evidence: 1-Chloro-4-(4-fluorobenzyl)tetrahydrophthalazine vs. Analogs


Fluorine-Induced Electrophilicity at C1 Position

The presence of the 4-fluorobenzyl group in the target compound increases the electron-withdrawing character at the phthalazine core relative to non-fluorinated benzyl analogs. This electronic effect is critical for the reactivity of the C1 chlorine in subsequent nucleophilic aromatic substitution (SNAr) reactions with anilines. In a class-level inference, the Hammett σₚ value for the 4-F substituent is +0.06, compared to 0.00 for hydrogen and -0.17 for 4-CH₃, indicating a significant shift in core electrophilicity that directly impacts coupling efficiency [1]. While direct kinetic data for this exact scaffold is not publicly available, the difference in electronic influence is a well-established principle in heterocyclic chemistry that dictates reaction success in kinase inhibitor assembly.

Kinase inhibitor synthesis Heterocyclic chemistry Nucleophilic aromatic substitution

Regiospecific Pd(0)-Catalyzed Mono-Functionalization

The synthesis of 1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine proceeds via a regiospecific Negishi coupling between 1,4-dichloro-5,6,7,8-tetrahydrophthalazine and 4-fluorobenzylzinc chloride using Pd(PPh₃)₄ catalyst . The reaction conditions (0.50 g dichloro starting material, 0.5 M organozinc, 0.31 mmol catalyst, THF, 50°C) provide the mono-coupled product with the 4-fluorobenzyl group installed exclusively at the 4-position, leaving the 1-chloro intact for subsequent diversification. This represents a significant advantage over the alternative approach of using pre-formed 1-chloro-4-benzylphthalazine (aromatic) which would require subsequent reduction steps with lower overall yields.

Cross-coupling Organozinc reagents Regioselectivity

Certified Purity Benchmark vs. Non-ISO Analogs

The target compound is supplied under ISO-certified quality systems with a guaranteed minimum purity of 98% (HPLC) by established chemical suppliers such as MolCore . This procurement-grade purity specification is critical for reproducibility in medicinal chemistry campaigns. In contrast, closely related analogs such as 1-chloro-4-(4-chlorobenzyl)-5,6,7,8-tetrahydrophthalazine or 1-chloro-4-(4-methylbenzyl)-5,6,7,8-tetrahydrophthalazine are not widely available with validated purity certificates, introducing batch-to-batch variability risk in SAR studies.

Quality control Pharmaceutical intermediate Procurement specification

Patent-Validated Scaffold for Therapeutic Libraries

US Patent US20100069368A1 ('Organic Compounds and Their Uses') explicitly claims phthalazine derivatives including 4-benzyl-substituted tetrahydrophthalazine scaffolds as key intermediates for compounds useful in treating pathologies mediated by kinase pathways [1]. The specific 4-fluorobenzyl substitution pattern appears in the patent's exemplified compound space, providing legal and scientific precedence for the utility of this exact substitution. This patent validation distinguishes the compound from non-patented analogs that lack documented therapeutic application pathways.

Patent evidence Lead compound library Pharmaceutical composition

Absence of Direct Head-to-Head Comparator Data

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChemSpider) did not return any peer-reviewed study or patent that directly compares the biological activity, solubility, metabolic stability, or reaction kinetics of 1-Chloro-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine against its closest analogs (e.g., 4-chlorobenzyl, 4-bromobenzyl, or 4-methylbenzyl derivatives) under identical experimental conditions. The differentiation evidence presented above is therefore based on class-level chemical principles (Hammett electronic effects), synthetic route efficiency, commercial quality specifications, and patent precedent. Prospective buyers should request head-to-head comparative data from suppliers or commission such studies before making final procurement decisions for programs where precise SAR parity is critical.

Data transparency Procurement risk Evidence limitation

1-Chloro-4-(4-fluorobenzyl)tetrahydrophthalazine: High-Value Applications


Kinase Library Synthesis: Hinge Region Targeting

Medicinal chemistry teams developing type I or type II kinase inhibitors can use this compound as a direct precursor to 1-anilino-4-(4-fluorobenzyl)-5,6,7,8-tetrahydrophthalazine scaffolds. The 4-fluorobenzyl group is designed to occupy the hydrophobic back pocket of the kinase hinge region, while the 1-chloro leaving group enables rapid parallel synthesis of aniline-diverse libraries via SNAr chemistry. This is directly supported by its inclusion in patent US20100069368A1, which claims phthalazine derivatives for kinase-mediated pathology treatment . The ≥98% purity ensures that observed SAR trends are attributable to the aniline variation, not to starting material impurities.

PARP Inhibitor Lead Optimization & Impurity Profiling

Given the structural relationship to olaparib's phthalazinone core, this tetrahydrophthalazine intermediate is valuable for synthesizing reduced or partially saturated PARP inhibitor analogs to probe the role of core saturation on target engagement and metabolic stability. The 4-fluorobenzyl motif is a known metabolic blocking group that reduces CYP450-mediated oxidation at the benzylic position . Laboratories requiring certified reference materials for impurity identification in olaparib-related substances can procure this compound as a well-characterized, high-purity standard.

Regioselective Cross-Coupling Methodology Development

The compound serves as an ideal substrate for developing and benchmarking regioselective cross-coupling methodologies on tetrahydrophthalazine cores. The distinct reactivity difference between the C1 chlorine (activated toward SNAr) and the potential for C4 functionalization via the installed benzyl group allows for orthogonal diversification strategies. The published Negishi coupling route provides a reliable baseline for further methodological innovation, with the 4-fluorobenzyl group serving as a spectroscopic handle (¹⁹F NMR) for reaction monitoring.

ISO-Certified Procurement for R&D and QC Labs

For GLP/GMP-adjacent research environments requiring documented purity and supplier qualification, this compound's availability at ≥98% purity from ISO-certified sources makes it the low-risk procurement choice over non-certified analogs. The traceable batch-specific certificates of analysis support regulatory documentation requirements for impurity profiling, reference standard qualification, and analytical method validation in preclinical development programs.

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